molecular formula C20H20ClNO B3881077 4-chloro-3-(4-ethoxybenzyl)-2,8-dimethylquinoline

4-chloro-3-(4-ethoxybenzyl)-2,8-dimethylquinoline

Cat. No. B3881077
M. Wt: 325.8 g/mol
InChI Key: RUWFXRVVAHDRJF-UHFFFAOYSA-N
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Description

The closest compounds I found are "4-Chloro-3-(4-ethoxybenzyl)phenol" and "(2S,3R,4S,5S,6R)-2-(4-Chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol" . These compounds have structures that are somewhat similar to the one you mentioned, but they are not exactly the same.


Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For example, the InChI code for “4-Chloro-3-(4-ethoxybenzyl)phenol” is 1S/C15H15ClO2/c1-2-18-14-6-3-11(4-7-14)9-12-10-13(17)5-8-15(12)16/h3-8,10,17H,2,9H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular weight, storage temperature, purity, and physical form. .

Mechanism of Action

While the mechanism of action for “4-chloro-3-(4-ethoxybenzyl)-2,8-dimethylquinoline” is not known, similar compounds like Dapagliflozin work by reversibly inhibiting sodium-glucose co-transporter 2 (SGLT-2) in the renal proximal convoluted tubule to reduce glucose reabsorption and increase urinary glucose excretion .

Safety and Hazards

The safety and hazards of a compound can be determined by its hazard statements and precautionary statements. For example, “4-Chloro-3-(4-ethoxybenzyl)phenol” has the hazard statements H302, H315, H319, H335 and the precautionary statement P261 .

properties

IUPAC Name

4-chloro-3-[(4-ethoxyphenyl)methyl]-2,8-dimethylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO/c1-4-23-16-10-8-15(9-11-16)12-18-14(3)22-20-13(2)6-5-7-17(20)19(18)21/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWFXRVVAHDRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C3=CC=CC(=C3N=C2C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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